
3-Chloro-2-methoxy-5-methylbenzaldehyde
Vue d'ensemble
Description
3-Chloro-2-methoxy-5-methylbenzaldehyde is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-methoxy-5-methylbenzaldehyde consists of a benzene ring substituted with a chloro group, a methoxy group, and a methylbenzaldehyde group .Physical And Chemical Properties Analysis
The boiling point of 3-Chloro-2-methoxy-5-methylbenzaldehyde is predicted to be 283.6±35.0 °C . Its density is predicted to be 1.204±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .Applications De Recherche Scientifique
Synthesis and Chemical Intermediates
3-Chloro-2-methoxy-5-methylbenzaldehyde, due to its structural complexity, finds applications in the synthesis of various chemical compounds. For instance, its structural similarity to vanillin (4-hydroxy-3-methoxybenzaldehyde) suggests its potential use in the synthesis of flavorings, fragrances, and pharmaceuticals. The synthesis method of vanillin and its derivatives, involving aromatic aldehydes, is well-established, highlighting the potential pathway for synthesizing related compounds from 3-Chloro-2-methoxy-5-methylbenzaldehyde (Tan Ju & Liao Xin, 2003).
Catalytic Oxidation Processes
In catalytic oxidation processes, especially those involving lignins to produce aromatic aldehydes like vanillin, 3-Chloro-2-methoxy-5-methylbenzaldehyde could serve as a precursor or intermediate. The catalytic oxidation of lignins into vanillin and related compounds is an area of active research, with implications for sustainable chemistry and materials science (V. Tarabanko & N. Tarabanko, 2017).
Organic Synthesis
In the field of organic synthesis, 3-Chloro-2-methoxy-5-methylbenzaldehyde could be involved in the formation of various heterocyclic compounds. The synthesis of isoxazolone derivatives, which have significant biological and medicinal properties, often involves aromatic aldehydes. This suggests a potential application for 3-Chloro-2-methoxy-5-methylbenzaldehyde in creating novel isoxazolone derivatives with enhanced biological activities (Rima Laroum et al., 2019).
Flavor and Fragrance Industry
In the flavor and fragrance industry, derivatives of 3-Chloro-2-methoxy-5-methylbenzaldehyde could be used to synthesize branched-chain aldehydes, which are crucial for imparting unique flavors and aromas to various food products. The production and breakdown pathways of such compounds are essential for controlling the flavor profile of food products (B. Smit et al., 2009).
Environmental Remediation
In environmental remediation, particularly in the treatment of organic pollutants, 3-Chloro-2-methoxy-5-methylbenzaldehyde could find applications as a substrate for redox mediator-enhanced enzymatic degradation processes. These processes are crucial for the efficient breakdown of recalcitrant compounds in industrial wastewater, contributing to environmental sustainability (Maroof Husain & Q. Husain, 2007).
Propriétés
IUPAC Name |
3-chloro-2-methoxy-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-7(5-11)9(12-2)8(10)4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSLYFRBGINRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methoxy-5-methylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



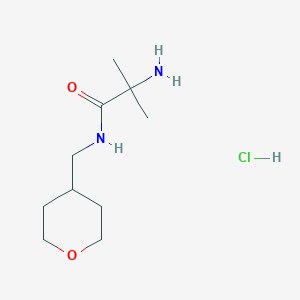
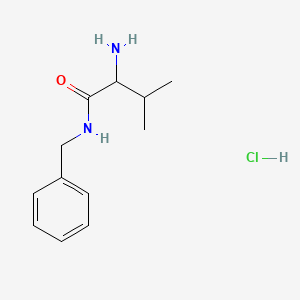
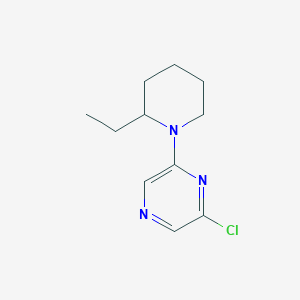
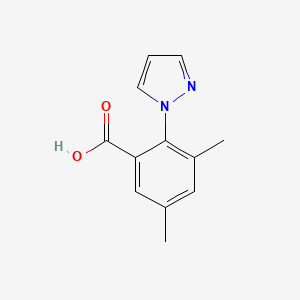

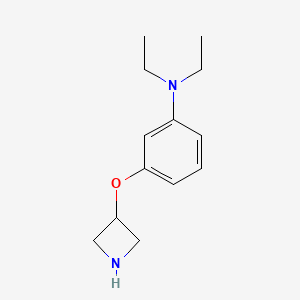
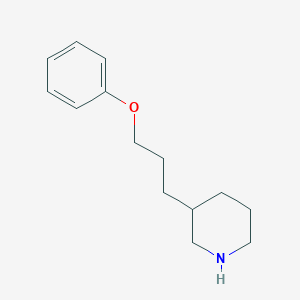

![3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394671.png)
![3-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394672.png)
![3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394673.png)
![3-[2-(Sec-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1394675.png)
![3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1394678.png)
![3-[(5-Isopropyl-2-methylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1394680.png)